Lowest Boiling Point Among Common HFE Solvents Enables Rapid Evaporation Applications
This compound exhibits a boiling point of 26 °C, which is significantly lower than that of common HFE alternatives like HFE-7100 (61 °C), HFE-7200 (76 °C), and HFE-7500 (128 °C) [1][2]. This property allows for faster evaporation and reduced energy requirements for drying processes.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 26 °C |
| Comparator Or Baseline | HFE-7100: 61 °C; HFE-7200: 76 °C; HFE-7500: 128 °C |
| Quantified Difference | 35 to 102 °C lower |
| Conditions | Measured at standard atmospheric pressure (760 mmHg) |
Why This Matters
For procurement, this directly impacts process time and energy costs in applications such as precision cleaning, solvent-assisted deposition, and rapid drying of components.
- [1] Molbase. (n.d.). 1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane. Retrieved from https://qiye.molbase.cn/d17603/492114 View Source
- [2] 3M. (2020). 3M Novec Engineered Fluids: Typical Properties. Retrieved from https://www.3m.com/3M/en_US/p/c/chemicals/fluorochemicals/i/novec/ View Source
